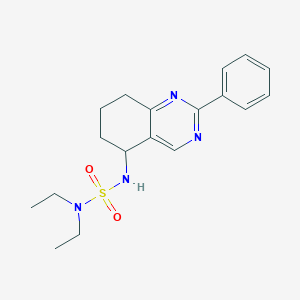

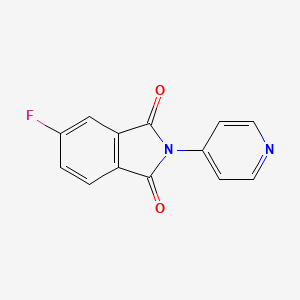

![molecular formula C14H14N4O3 B5678683 1-methyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5678683.png)

1-methyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-diones, a class to which our compound belongs, has been explored through various methods. One notable approach involves a two-step synthesis using an Ugi four-component condensation followed by an acid-activated cyclization reaction. This method offers a significantly improved route over traditional methods and allows for greater molecular diversity (Keating & Armstrong, 1996).

Molecular Structure Analysis

The molecular structure of benzodiazepines typically includes fused six- and seven-membered rings, often linked to additional rings via a methylene group. This structure can exhibit various conformations, such as the boat conformation seen in some derivatives. The dihedral angle between the six-membered rings significantly influences the molecular shape and properties (Dardouri et al., 2010).

Chemical Reactions and Properties

Benzodiazepines undergo various chemical reactions, such as 1,3-dipolar cycloadditions and ring closure rearrangements. These reactions are influenced by the substituents present on the amino groups, with electron-withdrawing groups facilitating certain transformations. Novel rearrangements, like the conversion of a nitrosated benzodiazepinedione to a quinazoline derivative, highlight the reactive versatility of these compounds (Wiklund et al., 2004).

Physical Properties Analysis

The physical properties of 1,4-benzodiazepine-2,5-diones are characterized by their solid-state conformations and crystal structures. These properties are influenced by the compound's stereochemistry and the nature of its substituents. The conformational isomerism observed in some derivatives at room temperature suggests a less rigid structure than previously assumed (Keating & Armstrong, 1996).

Chemical Properties Analysis

The chemical properties of benzodiazepines are significantly impacted by their structural components. Key features include their reactivity in cycloaddition reactions and the ability to undergo rearrangements under certain conditions. These reactions not only demonstrate the chemical versatility of benzodiazepines but also their potential for generating a wide array of derivatives with varying properties (Wiklund et al., 2004).

Propriétés

IUPAC Name |

1-methyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-15-12(21-16-9)7-18-8-13(19)17(2)11-6-4-3-5-10(11)14(18)20/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKKVWYLUDVGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CC(=O)N(C3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

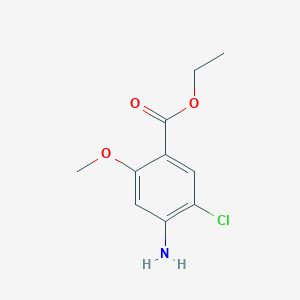

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5678604.png)

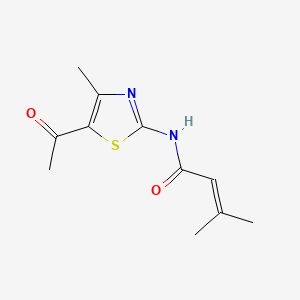

![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678623.png)

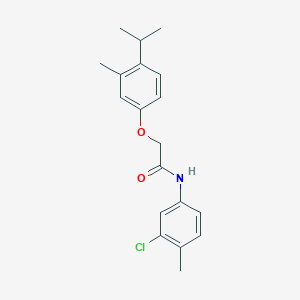

![{6-hydroxy-4-[2-(methylamino)isonicotinoyl]-1,4-diazepan-1-yl}acetic acid](/img/structure/B5678634.png)

![N-(3,4-dihydro-2H-chromen-3-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5678649.png)

![4-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5678660.png)

![8-{[(2,4-difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5678673.png)